Dimethyl 4,4'-disulfanediyldibenzoate
Overview
Description
Dimethyl 4,4’-disulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It belongs to the class of disulfide-containing compounds and is characterized by the presence of two benzene rings connected by a disulfide bridge, with each benzene ring bearing a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4,4’-disulfanediyldibenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-mercaptobenzoic acid with methanol in the presence of a catalyst to form methyl 4-mercaptobenzoate. This intermediate is then oxidized to form the disulfide bridge, resulting in the formation of dimethyl 4,4’-disulfanediyldibenzoate .
Industrial Production Methods: In industrial settings, the synthesis of dimethyl 4,4’-disulfanediyldibenzoate typically involves large-scale oxidation reactions using appropriate oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4,4’-disulfanediyldibenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be further oxidized to form sulfone derivatives.
Reduction: The disulfide bridge can be reduced to form thiol derivatives.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Dimethyl 4,4’-disulfanediyldibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in redox biology and as a model compound for disulfide-containing proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-disulfanediyldibenzoate involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The disulfide bridge can be reduced to form thiol groups, which can interact with other molecules through thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Dimethyl 4,4’-disulfanediyldibenzoate can be compared with other disulfide-containing compounds such as:
- Bis(4-carbomethoxyphenyl) disulfide
- 4,4’-Disulfanediyldibenzoic acid
- Dimethyl 4,4’-dithiodibenzoate
Properties
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZYLQMVYJBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392833 | |
Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35190-68-2 | |
Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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